3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15730434
InChI: InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2
SMILES:
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

CAS No.:

Cat. No.: VC15730434

Molecular Formula: C7H5F3N2O3

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine -

Specification

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
IUPAC Name 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Standard InChI InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2
Standard InChI Key CJWUDNDQJKTOOD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₇H₅F₃N₂O₃, with a molecular weight of 222.12 g/mol. Its IUPAC name, 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine, reflects the substitution pattern: a nitro group at the 3-position and a trifluoroethoxy group at the 2-position of the pyridine ring. Key identifiers include:

PropertyValueSource
SMILESC1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-]
InChI KeyCJWUDNDQJKTOOD-UHFFFAOYSA-N
PubChem CID25248698
Predicted Collision CCS136.4–146.0 Ų (varies by adduct)

The trifluoroethoxy group introduces strong electron-withdrawing effects, while the nitro group enhances electrophilic reactivity, making the compound suitable for further functionalization .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for synthesizing 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine are scarce, analogous compounds provide insights into plausible pathways :

  • Nucleophilic Aromatic Substitution: Halopyridine derivatives (e.g., 2-chloro-3-nitropyridine) may react with 2,2,2-trifluoroethoxide ions under copper catalysis. This method mirrors patented processes for trifluoroethoxy benzoic acids, where copper iodide or bromide facilitates coupling in aprotic solvents like N,N-dimethylformamide .

  • Direct Trifluoroethylation: Reaction of 3-nitropyridin-2-ol with trifluoroethylating agents (e.g., trifluoroethyl triflate) in basic conditions could introduce the trifluoroethoxy group.

A generalized reaction scheme is proposed:

2-Chloro-3-nitropyridine+CF3CH2ONaCuI, DMF80100C3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine\text{2-Chloro-3-nitropyridine} + \text{CF}_3\text{CH}_2\text{ONa} \xrightarrow[\text{CuI, DMF}]{80–100^\circ \text{C}} \text{3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine}

Industrial Production

Molcore and VulcanChem list the compound with purities up to 95%, indicating scalable manufacturing under ISO-certified conditions . Critical steps include stringent temperature control and inert atmosphere handling to prevent decomposition.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its nitro group, which may pose explosion risks under extreme heat or shock. The trifluoroethoxy group enhances lipophilicity, evidenced by a predicted logP value of ~1.8 (estimated via PubChemLite) .

Spectroscopic Data

Mass Spectrometry: Predicted adduct masses include [M+H]⁺ at m/z 223.03 and [M+Na]⁺ at m/z 245.01 . Collision cross-section (CCS) values vary with adduct type, aiding in analytical identification .

NMR Predictions:

  • ¹H NMR: Aromatic protons resonate at δ 8.5–9.0 ppm (pyridine ring), while the trifluoroethoxy methylene group appears as a quartet near δ 4.5 ppm (J = 8 Hz).

  • ¹⁹F NMR: A singlet at δ -75 ppm corresponds to the CF₃ group.

Applications in Pharmaceutical Chemistry

Intermediate for Drug Synthesis

The compound’s structure aligns with motifs found in bioactive molecules. For example:

  • Anticancer Agents: Pyridine derivatives with nitro and fluoroalkoxy groups exhibit activity against cancer cell lines, possibly via hydrogen bonding with cellular targets .

  • Antiarrhythmics: Analogous trifluoroethoxy benzoic acids are precursors to flecainide, suggesting potential utility in cardiovascular drug synthesis .

Material Science

The electron-deficient pyridine core may serve as a ligand in coordination chemistry or a building block for fluorinated polymers with unique dielectric properties.

Hazard TypePrecautionary MeasuresSource
Skin/IrritationWear nitrile gloves and lab coat
Inhalation RiskUse fume hood; avoid aerosol formation
ReactivityStore away from strong oxidizers

Future Directions

Further studies should explore:

  • Catalytic Asymmetric Modifications: Introducing chirality for enantioselective applications.

  • Biological Screening: Testing against kinase targets or microbial pathogens.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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